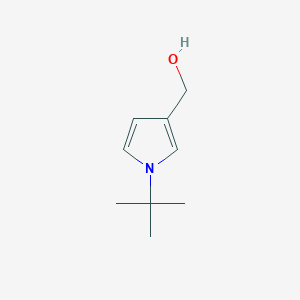
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine and trifluoromethyl groups Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a fluorinated aromatic ring. One common method is the borylation of a fluorinated aromatic precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a boron source, such as bis(pinacolato)diboron, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The boronic acid group can be reduced to a boronate ester.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2-Fluoro-3-(carboxymethyl)-5-(trifluoromethyl)phenyl)boronic acid.
Reduction: Formation of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronate ester.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The presence of fluorine atoms can improve the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antiviral drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid
- (3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid possesses a unique combination of fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Propiedades
Fórmula molecular |
C8H7BF4O3 |
|---|---|
Peso molecular |
237.95 g/mol |
Nombre IUPAC |
[2-fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-7-4(3-14)1-5(8(11,12)13)2-6(7)9(15)16/h1-2,14-16H,3H2 |
Clave InChI |
YCPGVDNHBDXHBZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)CO)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


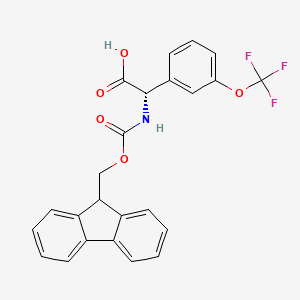

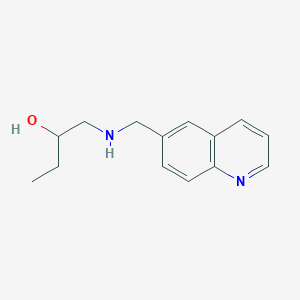
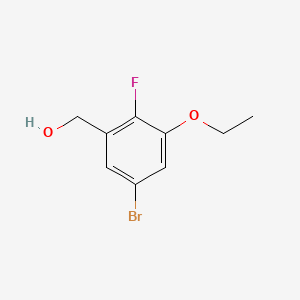
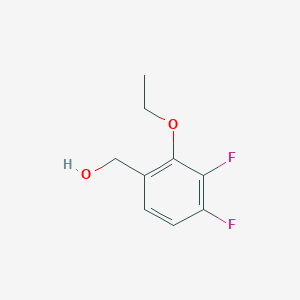

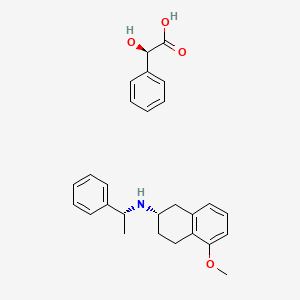
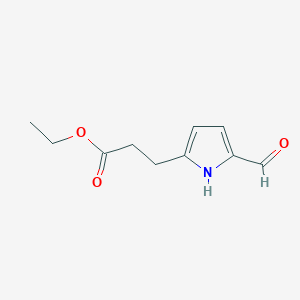
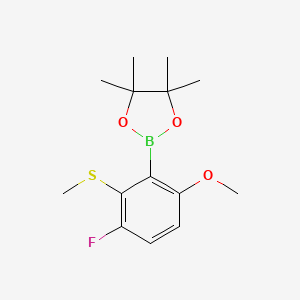
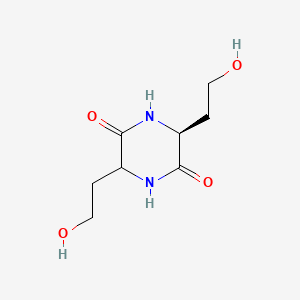
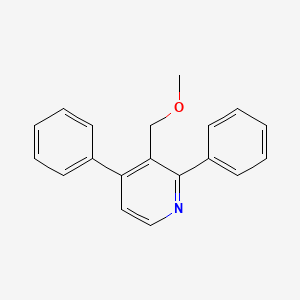

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
